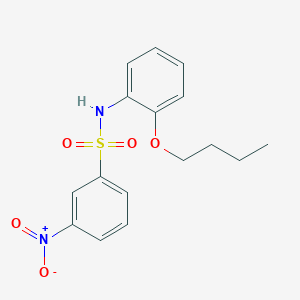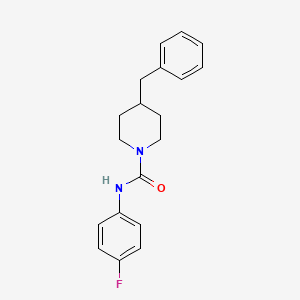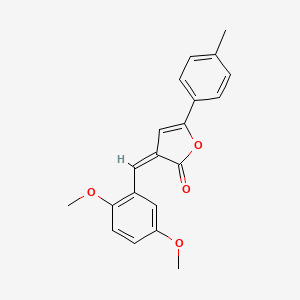![molecular formula C19H18N2O5S B5501047 3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)
3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved via visible-light-promoted reactions, showcasing the potential for innovative synthetic pathways involving the isoquinoline scaffold (Xu Liu et al., 2016). Moreover, the synthesis of complex sulfonyl-containing compounds through reactions involving sulfonyl chlorides and subsequent amidation demonstrates the versatility of sulfonylation chemistry (Hayun et al., 2012).
Molecular Structure Analysis
The structural elucidation of such compounds often involves a variety of spectroscopic techniques. For instance, compounds structurally related to our molecule of interest have had their structures confirmed through IR, 1H-NMR, 13C-NMR, and mass spectral data, which are essential tools for understanding the molecular framework and functional group arrangement (Hayun et al., 2012).
Chemical Reactions and Properties
Compounds containing the isoquinoline moiety and sulfonyl groups participate in a variety of chemical reactions, highlighting their reactivity and functional group compatibility. For example, the cyclization reactions in the presence of bases leading to anilides of hydroxyisoquinoline sulfonic acids illustrate the chemical behavior and potential reactivity pathways of such compounds (I. Ukrainets et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, can be significantly influenced by their molecular structure. For instance, the crystal structure analysis of related compounds provides insights into molecular conformation, intermolecular interactions, and the impact of functional groups on the overall molecular architecture (I. Celik et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are shaped by the presence of functional groups such as the benzoic acid moiety and the sulfonyl group. Studies on related compounds, such as the copper-mediated ortho C-H sulfonylation of benzoic acid derivatives, shed light on the reactivity patterns and potential for functional group transformations in our compound of interest (Jidan Liu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Characterization
Research on similar compounds has explored the cyclization processes, demonstrating the synthesis of complex heterocyclic systems. For instance, the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate under basic conditions produces 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting a method for constructing sulfonated heterocycles (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
The copper-mediated ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, employing an 8-aminoquinoline moiety as the bidentate directing group, has been demonstrated. This method allows for the synthesis of various aryl sulfones with excellent regioselectivity, relevant to the structural motifs found in the compound of interest (Liu et al., 2015).
Medicinal Chemistry Applications
The synthesis and evaluation of compounds with the 1,2,3,4-tetrahydroisoquinoline moiety, which is structurally related to the compound , have been investigated for their potential as anticancer agents. These studies demonstrate the utility of such compounds in drug discovery and development (Redda, Gangapuram, & Ardley, 2010).
The development of adenosine A3 receptor ligands based on 3-(2-pyridinyl)isoquinoline derivatives highlights the pharmaceutical relevance of isoquinoline derivatives. Such compounds show potential for therapeutic applications, including cardiovascular and neurodegenerative diseases (van Muijlwijk-Koezen et al., 1998).
Materials Science and Optics
- The formation of molecular complexes based on sulfonate–pyridinium supramolecular synthons has been explored, resulting in enhanced solubility and improved optical properties. This research demonstrates the potential of sulfonated compounds in materials science, particularly in the development of novel optical materials (Ahmad, Ganie, & Dar, 2020).
Eigenschaften
IUPAC Name |
3-isoquinolin-5-yl-5-(2-methoxyethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-26-8-7-21-27(24,25)16-10-14(9-15(11-16)19(22)23)17-4-2-3-13-12-20-6-5-18(13)17/h2-6,9-12,21H,7-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAMJDQOTMKPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)
![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)
![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)




![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)